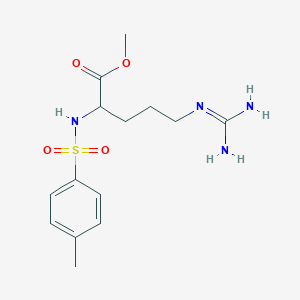

Arginine, N(2)-p-toluenesulfonyl-, methyl ester

Description

Inhibition of Anaphase-Promoting Complex/Cyclosome Activity

The APC/c is an E3 ubiquitin ligase essential for transitioning cells from metaphase to anaphase by targeting securin and cyclin B1 for proteasomal degradation. TAME suppresses APC/c activity by competitively binding to sites normally occupied by co-activators such as Cdc20 and Cdh1. Structural studies reveal that TAME’s tosyl-arginine methyl ester group occupies the IR-tail binding pocket of the APC3 subunit, preventing co-activator recruitment. This blockade disrupts the APC/c’s ability to polyubiquitinate substrates, thereby stabilizing cyclin B1 and delaying mitotic exit.

In Xenopus egg extracts, TAME reduces the catalytic efficiency ($$k_{\text{cat}}$$) of APC/c-Cdc20 complexes by 60–70%, as measured by cyclin B1 ubiquitination rates. The inhibition is non-competitive with respect to substrate binding, indicating that TAME primarily alters the APC/c’s conformational dynamics rather than directly occluding the substrate-binding site. Furthermore, TAME induces premature termination of substrate ubiquitination chains, resulting in insufficiently modified cyclin B1 that escapes proteasomal recognition.

Structural Mimicry of IR Tail Motifs in Co-Activator Proteins

Co-activators Cdc20 and Cdh1 utilize conserved isoleucine-arginine (IR) tail motifs to bind the APC3 subunit’s tetratricopeptide repeat (TPR) domain. TAME’s structure features a tosyl-arginine group that sterically and electrostatically mimics the IR motif (Table 1). Molecular docking simulations demonstrate that the sulfonyl group of TAME forms hydrogen bonds with APC3’s Asn-256 and Asp-260, replicating interactions typically mediated by the co-activator’s isoleucine residue. Meanwhile, the guanidinium group of TAME’s arginine moiety engages in salt bridges with APC3’s Glu-263, mirroring the natural IR tail’s arginine.

Table 1: Structural Comparison of IR Tail Motifs and TAME

| Feature | IR Tail (Cdc20/Cdh1) | TAME |

|---|---|---|

| Hydrophobic anchor | Isoleucine side chain | Tosyl group |

| Positively charged group | Arginine guanidinium | Arginine guanidinium |

| Key APC3 interactions | Asn-256, Asp-260, Glu-263 | Asn-256, Asp-260, Glu-263 |

This mimicry enables TAME to bind the APC3 IR pocket with a dissociation constant ($$K_d$$) of 2.1 µM, comparable to the native IR tail’s affinity. However, TAME lacks the flanking residues that stabilize co-activator binding, resulting in a 30% shorter residence time at the APC3 site.

Molecular Dynamics of APC3 and APC8 Subunit Interactions

The APC/c comprises two substrate-recognition subunits: APC3 (also known as CDC27) and APC8 (CDC23). Both subunits possess TPR domains, but their binding pockets exhibit distinct physicochemical properties. Molecular dynamics simulations reveal that TAME preferentially binds APC3 over APC8 due to differences in pocket hydrophobicity and electrostatic potential.

Table 2: Binding Affinities and Energy Contributions of TAME–APC/c Interactions

| Subunit | Binding Affinity (kcal/mol) | Van der Waals Contribution (%) | Electrostatic Contribution (%) |

|---|---|---|---|

| APC3 | −22.25 ± 1.12 | 68 | 32 |

| APC8 | −15.74 ± 0.98 | 52 | 48 |

APC3’s IR-tail pocket is enriched with hydrophobic residues (e.g., Phe-241, Leu-264) that complement TAME’s tosyl group, whereas APC8’s C-box pocket favors aromatic stacking interactions. Free energy decomposition analyses indicate that van der Waals forces drive 68% of TAME’s binding energy to APC3, while electrostatic interactions dominate in APC8. This divergence explains why TAME’s inhibition of APC/c-Cdc20 is 5-fold more potent than its effect on APC/c-Cdh1, as Cdc20 relies more heavily on APC3 for activation.

Properties

IUPAC Name |

methyl 5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O4S/c1-10-5-7-11(8-6-10)23(20,21)18-12(13(19)22-2)4-3-9-17-14(15)16/h5-8,12,18H,3-4,9H2,1-2H3,(H4,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMJXALNHKIDOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methyl Ester Formation via Acid-Catalyzed Esterification

Amino acid methyl esters are typically synthesized by refluxing the free amino acid with methanol in the presence of a strong acid catalyst. For arginine derivatives, sulfuric acid is preferred due to its efficacy in protonating the α-amino group, facilitating ester bond formation. Key parameters include:

Repeating reflux cycles with fresh methanol improves conversion. For example, five cycles achieved a 99.2% esterification ratio. Post-reaction purification involves pH adjustment (3–4) to precipitate unreacted arginine, followed by extraction with ethyl acetate.

Tosyl Group Introduction

The α-amino group is protected via reaction with p-toluenesulfonyl chloride (TsCl) under alkaline conditions. A representative procedure involves:

-

Dissolving arginine methyl ester in acetone/water (1:1) at 0°C.

-

Adding TsCl (1.1 eq) dropwise while maintaining pH 11–11.5 with NaOH.

-

Stirring for 3 hours, acidifying to pH 7, and extracting with ethyl acetate.

This method yields N(2)-tosyl arginine methyl ester as a white solid after recrystallization from benzene-light petroleum (m.p. 107–108°C).

One-Pot Synthesis via Simultaneous Esterification and Tosylation

Advanced protocols streamline the process by combining esterification and tosylation in a single reactor:

Sulfuric Acid-Mediated One-Pot Reaction

A patent by US8039662B2 describes a high-yield one-pot method:

-

Mix arginine, methanol (6:1 molar ratio), and H₂SO₄ (5% v/v).

-

Reflux for 2 hours, then distill off methanol.

-

Add fresh methanol and repeat reflux/distillation 5× to achieve >99% conversion.

-

Add TsCl in acetone, adjust to pH 11.5, and isolate the product.

Key advantage : Reduced solvent consumption (methanol usage drops by 60% compared to stepwise methods).

Alkaline Tosylation with Phase Transfer Catalysts

To minimize epimerization (a issue in acidic conditions), alkaline tosylation using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst is employed:

-

React TsCl (1.05 eq) with arginine methyl ester in dichloromethane/water.

-

TBAB (0.1 eq) facilitates TsCl migration to the organic phase, enhancing reaction rate.

Solid-Phase Synthesis for High-Purity TAME

For pharmaceutical-grade TAME, solid-phase synthesis on Wang resin is preferred:

-

Load Fmoc-Arg(Pbf)-OH onto resin via DIC/HOBt coupling.

-

Deprotect Fmoc with piperidine, then react with TsCl (3 eq) and DIEA (6 eq) in DMF.

Purity : >98% (HPLC), ideal for enzymatic assays.

Resolution of Racemic Mixtures

TAME’s biological activity depends on the L-arginine configuration. Racemic mixtures (from classical synthesis) are resolved via:

Diastereomeric Salt Formation

Enzymatic Resolution

Industrial-Scale Purification Strategies

Crystallization Optimization

Chromatographic Purification

-

Reverse-phase C18 column with acetonitrile/water (30:70) + 0.1% TFA.

-

Retention time: 12.3 min (analytical scale), scalable to preparative HPLC.

Analytical Characterization

Critical quality control metrics for TAME:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18) | ≥98% |

| Melting point | Differential scanning | 147–148°C |

| Optical rotation | Polarimetry | [α]D²⁵ = −14.4° |

| Residual solvents | GC-MS | Methanol <500 ppm |

Emerging Methodologies and Innovations

Microwave-Assisted Synthesis

Chemical Reactions Analysis

TAME undergoes various chemical reactions, including:

Oxidation: TAME can be oxidized to form tert-amyl alcohol and formaldehyde under specific conditions.

Reduction: TAME can be reduced using metal hydrides to form tert-amyl alcohol.

Substitution: TAME can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₄H₂₂N₄O₄S·HCl

- CAS Number : 901-47-3

It is a sulfonamide derivative of L-arginine, where a tosyl group is attached to the nitrogen atom at position 2 of the arginine side chain. This modification enhances its reactivity and solubility, making it suitable for various applications.

Enzyme Substrate

p-Toluenesulfonyl-L-arginine methyl ester serves as a substrate for studying proteolytic enzymes. It has been utilized to assess trypsin-like activity in biological samples, including midgut extracts and pancreatin. The compound's ability to mimic natural substrates allows researchers to investigate enzyme kinetics and mechanisms of action effectively .

Inhibition Studies

This arginine derivative acts as an inhibitor of the anaphase-promoting complex (APC), which plays a crucial role in cell cycle regulation. By binding to APC, it prevents its activation by regulatory proteins such as Cdc20 and Cdh1. This property makes it a valuable tool in cancer research, where modulation of the cell cycle is critical .

Antioxidant Activity

Research indicates that derivatives of L-arginine, including p-Toluenesulfonyl-L-arginine methyl ester, exhibit antioxidant properties. These compounds can scavenge free radicals and inhibit pro-oxidant enzymes, thus contributing to cellular protection against oxidative stress. This activity is particularly relevant in developing therapeutic agents for conditions associated with oxidative damage .

Antimicrobial Properties

Studies have shown that arginine derivatives possess bactericidal effects against various pathogens. The compound has demonstrated effectiveness against strains such as Pseudomonas aeruginosa and Candida parapsilosis, highlighting its potential use in antimicrobial therapies .

Emulsification Agent

The compound is also utilized in cosmetic formulations due to its emulsifying properties. It can stabilize oil-in-water and water-in-oil emulsions, making it suitable for creams, lotions, and hair care products. The incorporation of p-Toluenesulfonyl-L-arginine methyl ester enhances the texture and stability of cosmetic products while providing conditioning benefits for hair and skin .

Skin Care Formulations

In cosmetic chemistry, this arginine derivative is employed in formulations aimed at improving skin hydration and elasticity. Its ability to interact with hair fibers enhances moisture retention and reduces frizz, making it a popular ingredient in hair conditioners and treatments .

Case Studies

Mechanism of Action

TAME exerts its effects primarily through its role as an oxygenate in gasoline. By increasing the oxygen content in gasoline, TAME helps in the complete combustion of fuel, thereby reducing the emission of volatile organic compounds and other pollutants . In organic synthesis, TAME acts as a solvent that facilitates various chemical reactions by providing a suitable reaction medium .

Comparison with Similar Compounds

Key Characteristics:

- Structure : Tosyl group at N(2), methyl ester at the carboxyl terminus.

- Synthesis : Typically involves reacting p-toluenesulfonyl chloride with arginine methyl ester derivatives, as exemplified in analogous procedures (e.g., describes a similar tosylation/esterification method for serine derivatives).

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tosylated Arginine Derivatives and Related Substrates

Structural and Functional Insights

Substrate Specificity :

- TAMe/TAME vs. BAEE/BAPNA : The tosyl group in TAMe increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack by trypsin’s active-site serine. In contrast, benzoyl derivatives (BAEE, BAPNA) exhibit slightly lower affinity due to steric and electronic differences .

- Ester vs. Amide Linkages : Methyl/ethyl esters (TAMe, BAEE) are hydrolyzed faster than amide derivatives (BAPNA), but BAPNA’s chromogenic properties make it preferable for high-throughput assays .

Synthetic Accessibility :

- TAMe is synthesized via tosylation of arginine methyl ester (similar to ’s method for N-protected serine derivatives), whereas BAEE requires benzoylation under alkaline conditions .

Biological Activity

Arginine, N(2)-p-toluenesulfonyl-, methyl ester (commonly referred to as p-Tosyl-L-arginine methyl ester or TAME) is a derivative of the amino acid arginine that has garnered attention in biochemical research due to its unique properties and biological activities. This compound is primarily used as a substrate in enzymatic assays and has implications in various physiological processes.

- Chemical Formula : C₁₄H₂₂N₄O₄S

- Molecular Weight : 342.42 g/mol

- CAS Number : 1784-03-8

Enzymatic Substrate

TAME serves as an esterolytic substrate for assessing trypsin-like activity in various biological samples. It has been utilized in studies to measure trypsin activity in pancreatin and human intestinal extracts, demonstrating its utility in digestive enzyme research .

Interaction with Proteins

TAME exhibits binding affinity to the anaphase-promoting complex (APC), inhibiting its activation by Cdc20 and Cdh1. This interaction suggests a regulatory role in cell cycle progression, particularly during mitosis .

The biological activity of TAME can be attributed to its structural modifications which enhance its interaction with specific enzymes. For example, the sulfonyl group enhances the compound's ability to act as a substrate for serine proteases like trypsin, which preferentially hydrolyzes peptide bonds adjacent to arginine and lysine residues .

Case Studies

- Trypsin Specificity : A study investigated the substrate specificity of trypsin using TAME, revealing that trypsin hydrolyzes peptide bonds effectively when arginine is present at the carboxy-terminal position. The research highlighted the critical role of aspartic acid at position 189 in trypsin's active site for substrate recognition .

- Inhibition Studies : In studies assessing the inhibition of nitric oxide synthase (NOS), TAME and its analogues demonstrated competitive antagonism against NOS, indicating potential therapeutic applications in conditions where nitric oxide production needs modulation .

Data Table

| Parameter | Value |

|---|---|

| Chemical Name | p-Tosyl-L-arginine methyl ester |

| CAS Number | 1784-03-8 |

| Molecular Weight | 342.42 g/mol |

| Trypsin Activity Assay | Positive |

| APC Binding | Yes |

| NOS Inhibition | Competitive |

Q & A

Q. What are the standard synthetic routes for preparing Arginine, N(2)-p-toluenesulfonyl-, methyl ester, and how is purity validated?

The compound is typically synthesized via tosylation of arginine methyl ester using p-toluenesulfonyl chloride (TsCl) in basic conditions (e.g., pyridine or triethylamine). For example, in peptide synthesis, TsCl reacts with serine methyl ester to form a tosylate intermediate, followed by purification via recrystallization or chromatography . Purity is confirmed using techniques like nuclear magnetic resonance (NMR) for structural validation, infrared (IR) spectroscopy for functional group analysis, and titration methods (e.g., monitoring NaOH consumption in enzymatic assays) .

Q. How is this compound utilized as a substrate in protease activity assays?

this compound (TSAME) is a chromogenic substrate for trypsin and chymotrypsin. In titrimetric assays, enzyme activity is quantified by measuring the amount of 0.01 N NaOH required to maintain a constant pH (e.g., pH 8.0 for trypsin) as the enzyme hydrolyzes TSAME, releasing acid . Specific activity units are defined based on NaOH consumption (e.g., 1 unit of trypsin liberates acid requiring 1 µL NaOH/min) .

Q. What analytical methods are recommended for assessing the compound’s stability under varying experimental conditions?

Stability studies employ high-performance liquid chromatography (HPLC) to monitor degradation products, spectrophotometry (e.g., at 280 nm for tyrosine/tryptophan release in hemoglobin-based assays), and kinetic assays to track enzymatic hydrolysis rates . For storage, lyophilization or low-temperature conditions (-20°C) are advised to prevent ester hydrolysis .

Advanced Research Questions

Q. How does the steric and electronic profile of the p-toluenesulfonyl group influence enzyme-substrate interactions in protease studies?

The p-toluenesulfonyl group acts as a bulky electron-withdrawing moiety, directing protease specificity toward arginine/lysine residues. Kinetic studies show that modifications to the sulfonyl group alter binding affinity (Km) and catalytic efficiency (kcat), as demonstrated in QSAR models comparing TSAME derivatives . Molecular docking simulations further reveal hydrogen bonding between the sulfonyl oxygen and active-site histidine residues (e.g., His46 in trypsin) .

Q. What mechanistic insights can be gained from using TSAME in studying organophosphate (OP) inhibition of acetylcholinesterase (AChE)?

TSAME serves as a surrogate substrate to investigate OP-induced AChE inactivation. Competing hydrolysis kinetics (TSAME vs. OP compounds) reveal bimolecular rate constants (ki) for inhibition. For example, diisopropyl fluorophosphate (DFP) shows competitive inhibition patterns when assayed with TSAME, validated via nonlinear regression of dose-response curves .

Q. How is TSAME employed in multi-step syntheses of bioactive molecules, such as prostacyclin derivatives or peptide conjugates?

In prostacyclin synthesis, TSAME derivatives are intermediates for introducing sulfonate esters via nucleophilic substitution. For instance, (9S,11R,15S)-prostadienoic acid methyl ester undergoes tosylation with TsCl to generate a key intermediate for subsequent oxidation or elimination steps . In peptide chemistry, TSAME’s methyl ester group enables selective deprotection under mild basic conditions (e.g., LiAlH4 reduction) without affecting the tosyl group .

Q. What role does TSAME play in protecting-group strategies for amino acid functionalization?

The p-toluenesulfonyl group protects the guanidino moiety of arginine during solid-phase peptide synthesis (SPPS). After coupling, the tosyl group is removed via strong acidolysis (e.g., HF or TFMSA), while the methyl ester is cleaved by saponification (NaOH/MeOH). This orthogonal protection is critical for synthesizing arginine-rich peptides with minimal side reactions .

Methodological Considerations

- Contradictions in Data Interpretation : Discrepancies in enzymatic activity measurements may arise from impurities in commercial TSAME batches. Validate substrate purity via HPLC before use .

- Experimental Design : For QSAR studies, include TSAME derivatives with varied sulfonyl substituents (e.g., nitro, methoxy) to correlate electronic effects with protease inhibition .

- Advanced Techniques : Use stopped-flow kinetics or surface plasmon resonance (SPR) to resolve rapid binding events between TSAME and enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.